2-Amino-6,8-dibromoquinoline-3-carbonitrile
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Overview
Description
2-Amino-6,8-dibromoquinoline-3-carbonitrile is a chemical compound with the molecular formula C10H5Br2N3. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of bromine atoms at positions 6 and 8, along with an amino group at position 2 and a carbonitrile group at position 3, makes this compound unique and of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6,8-dibromoquinoline-3-carbonitrile typically involves the bromination of quinoline derivatives followed by the introduction of amino and carbonitrile groups. One common method includes the following steps:
Bromination: Quinoline is brominated using bromine or a bromine source in the presence of a catalyst such as iron or aluminum bromide to introduce bromine atoms at positions 6 and 8.
Amination: The brominated quinoline is then treated with ammonia or an amine source to introduce the amino group at position 2.
Cyanation: Finally, the compound is reacted with a cyanating agent such as sodium cyanide or potassium cyanide to introduce the carbonitrile group at position 3.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the carbonitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles such as hydroxyl, alkoxy, or thiol groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.
Substitution: Nucleophiles like sodium hydroxide, sodium methoxide; often in polar aprotic solvents.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
2-Amino-6,8-dibromoquinoline-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-6,8-dibromoquinoline-3-carbonitrile depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine atoms and the carbonitrile group can influence its binding affinity and specificity towards molecular targets .
Comparison with Similar Compounds
2-Aminoquinoline-3-carbonitrile: Lacks bromine atoms, which may result in different chemical reactivity and biological activity.
6,8-Dibromoquinoline: Lacks the amino and carbonitrile groups, affecting its overall properties and applications.
2-Amino-6-bromoquinoline-3-carbonitrile: Contains only one bromine atom, which may alter its chemical and biological behavior.
Uniqueness: 2-Amino-6,8-dibromoquinoline-3-carbonitrile is unique due to the presence of both bromine atoms and functional groups (amino and carbonitrile) at specific positions on the quinoline ring. This combination of substituents imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications .
Properties
IUPAC Name |
2-amino-6,8-dibromoquinoline-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Br2N3/c11-7-2-5-1-6(4-13)10(14)15-9(5)8(12)3-7/h1-3H,(H2,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPUZTSAXSJFDBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C(=NC2=C(C=C1Br)Br)N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Br2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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